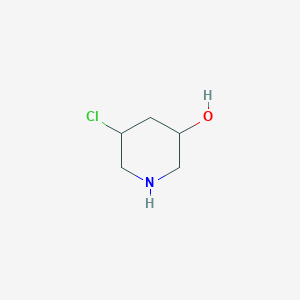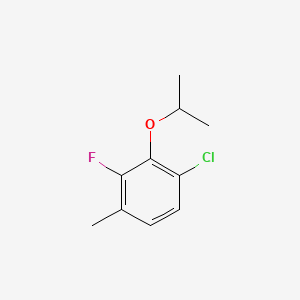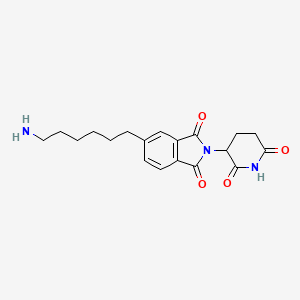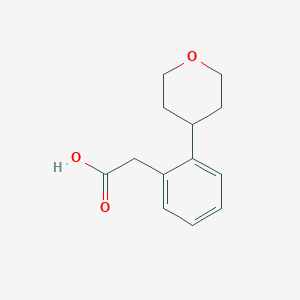
2-(2-(Tetrahydro-2H-pyran-4-yl)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Tetrahydro-2H-pyran-4-yl)phenyl)acetic acid is an organic compound characterized by the presence of a tetrahydropyran ring attached to a phenyl group, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Tetrahydro-2H-pyran-4-yl)phenyl)acetic acid typically involves the following steps:
Formation of Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized by hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel as a catalyst.
Attachment to Phenyl Group: The tetrahydropyran ring is then attached to a phenyl group through a Friedel-Crafts alkylation reaction, using an appropriate catalyst such as aluminum chloride.
Introduction of Acetic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Tetrahydro-2H-pyran-4-yl)phenyl)acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-(2-(Tetrahydro-2H-pyran-4-yl)phenyl)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-(Tetrahydro-2H-pyran-4-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran-4-ylacetic acid: Similar structure but lacks the phenyl group.
Phenylacetic acid: Similar structure but lacks the tetrahydropyran ring.
Uniqueness
2-(2-(Tetrahydro-2H-pyran-4-yl)phenyl)acetic acid is unique due to the presence of both the tetrahydropyran ring and the phenyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-[2-(oxan-4-yl)phenyl]acetic acid |
InChI |
InChI=1S/C13H16O3/c14-13(15)9-11-3-1-2-4-12(11)10-5-7-16-8-6-10/h1-4,10H,5-9H2,(H,14,15) |
InChI Key |
YXVIFGRYVVRIIR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CC=CC=C2CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


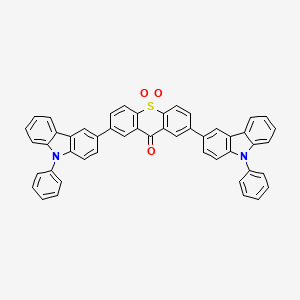
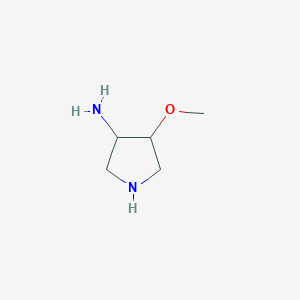

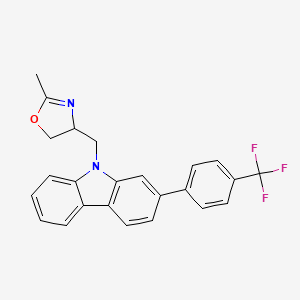
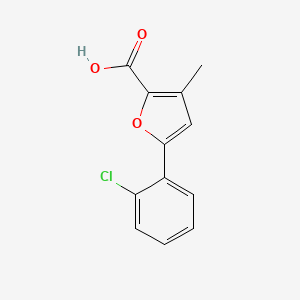
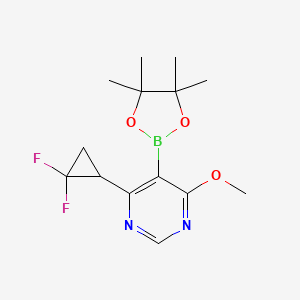
![(2S,4R)-4-hydroxy-N-[(1S)-3-(methylamino)-3-oxo-1-phenylpropyl]-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B14766699.png)
